molecular formula C17H18N2O3S B2599088 4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde CAS No. 1394713-46-2

4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde

Cat. No. B2599088
CAS RN: 1394713-46-2
M. Wt: 330.4
InChI Key: WCLUQGVNVHBODV-UHFFFAOYSA-N
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Description

“4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde” is a complex organic compound. It contains a methoxyphenyl group attached to a piperazine ring, which is further linked to a thiophene ring via a carbonyl group . The methoxyphenyl group is a phenyl ring with a methoxy (–OCH3) substituent. Piperazine is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For instance, the crystal structures of 4-(4-meth­oxy­phenyl)piperazin-1-ium 4-methyl­benzoate monohydrate and bis­[4-(4-meth­oxy­phen­yl)piperazin-1-ium] benzene-1,2-di­carboxyl­ate have been reported . These structures were found to form complex sheets through multiple hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 1-(2-Methoxyphenyl)piperazine has a refractive index of 1.575, a boiling point of 130-133 °C/0.1 mmHg, a melting point of 35-40 °C, and a density of 1.095 g/mL at 25 °C .

Scientific Research Applications

Alzheimer’s Disease Research

Alzheimer’s disease (AD) is a complex neurodegenerative disorder characterized by progressive memory loss and cognitive impairment. The cholinergic hypothesis associated with AD has led to the development of compounds aimed at increasing central cholinergic neurotransmission. D2 has been investigated as an acetylcholinesterase inhibitor (AChEI). In silico studies revealed its potential efficacy, and in vivo experiments demonstrated its protective effects against aluminium-induced neurotoxicity. It improved short-term memory, reduced anxiety levels, and attenuated neurotoxic effects .

Functionalization Reactions

D2: can be used in functionalization reactions. For instance:

Analytical Chemistry

A temperature-programmed packed capillary LC method with large-volume injection on-column focusing has been developed for screening and determining D2 derivatives. This application is particularly relevant for airborne toluene-2,4-diisocyanate, toluene-2,6-diisocyanate, hexamethylenediisocyanate, and methylenebisphenyl-4,4-diisocyanate .

Spectroscopic Characterization

In a study, 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate (a related compound) was synthesized and characterized using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR. While this specific compound differs slightly, it highlights the broader applications of piperazine derivatives in spectroscopy .

Mechanism of Action

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, 1-(4-Methoxyphenyl)piperazine is classified as Eye Irrit. 2 and Skin Irrit. 2, indicating that it can cause eye and skin irritation .

Future Directions

The future directions for the study of “4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. In addition, their potential applications in various fields, such as medicine and materials science, could also be investigated .

properties

IUPAC Name

4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-22-16-5-3-2-4-15(16)18-6-8-19(9-7-18)17(21)13-10-14(11-20)23-12-13/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLUQGVNVHBODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CSC(=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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